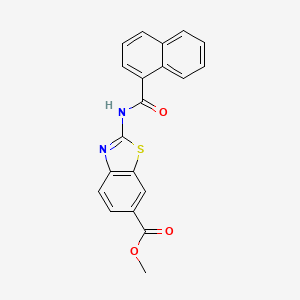

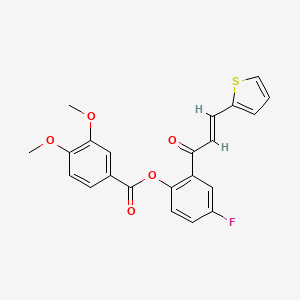

Methyl 2-(naphthalene-1-carbonylamino)-1,3-benzothiazole-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that likely contains a naphthalene moiety (a polycyclic aromatic hydrocarbon made up of two fused benzene rings ), a benzothiazole moiety (a type of heterocyclic compound), and a carboxylate group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized in laboratories for research purposes . The synthesis usually involves various chemical reactions, including condensation, substitution, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact molecular structure. Factors such as polarity, molecular weight, and functional groups would all play a role .Scientific Research Applications

Synthesis and Characterization

- Synthesis and Molecular Docking : Novel heterocyclic compounds, including those similar to Methyl 2-(naphthalene-1-carbonylamino)-1,3-benzothiazole-6-carboxylate, were synthesized and characterized. These compounds showed potential antibacterial activity, with molecular docking studies predicting their mode of action against bacterial targets (Ekennia et al., 2018).

Material Science and Chemistry

- Mesophase Behavior of Azo/Ester Molecules : Research into the mesophase behavior of compounds structurally related to Methyl 2-(naphthalene-1-carbonylamino)-1,3-benzothiazole-6-carboxylate has been conducted, highlighting the effects of molecular orientation and substituents on liquid crystal properties (Sultan et al., 2019).

Biological Studies

- Antitumor Properties : Investigations into the antitumor properties of similar benzothiazole compounds have been conducted, showcasing their potential in targeting specific cancer cell lines through metabolic pathways and enzyme interactions (Chua et al., 2000).

Environmental Science

- Anaerobic Degradation of Naphthalene : A study on the anaerobic degradation of naphthalene by a sulfate-reducing enrichment culture has provided insights into the metabolic pathways and potential environmental applications of similar compounds in bioremediation processes (Meckenstock et al., 2000).

Advanced Materials

- Proton Exchange Membranes : Research into sulfonated polybenzothiazoles containing naphthalene for use as proton exchange membranes has been conducted. These materials show promise for applications in fuel cells and other energy-related technologies due to their excellent thermal stability, mechanical properties, and high proton conductivities (Wang et al., 2015).

Mechanism of Action

Future Directions

properties

IUPAC Name |

methyl 2-(naphthalene-1-carbonylamino)-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O3S/c1-25-19(24)13-9-10-16-17(11-13)26-20(21-16)22-18(23)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYPHGILZMHIGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(naphthalene-1-carbonylamino)-1,3-benzothiazole-6-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

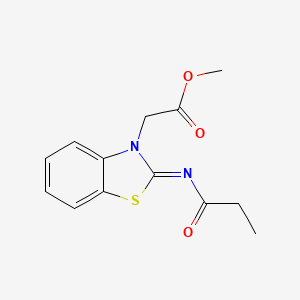

![Ethyl 4-[(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)amino]benzoate](/img/structure/B2877652.png)

![Tert-butyl 3-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2877655.png)

![N-[2-[[2-(Dimethylamino)phenyl]methyl-methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2877658.png)

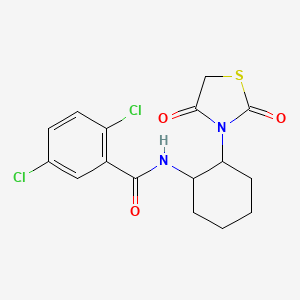

![N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2877661.png)

![N-[4-(diethylamino)phenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2877662.png)

![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-[3-(methylthio)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2877663.png)

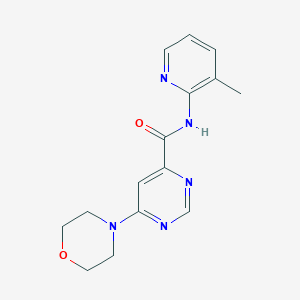

![8-(tert-butyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2877671.png)